Brostallicin hydrochloride, also known as PNU-166196, is a synthetic compound classified as a DNA minor groove binder. It is structurally related to distamycin A and is recognized for its significant antitumor activity. The compound binds selectively to the minor groove of DNA, particularly at TA-rich sequences, which is crucial for its mechanism of action as an anticancer agent. Brostallicin has shown promise in preclinical studies and is currently undergoing clinical trials for its efficacy against various cancers, including those resistant to conventional therapies .
Brostallicin exhibits broad antitumor activity across various cancer cell lines. Its effectiveness is particularly pronounced in cells that have developed resistance to other chemotherapeutic agents. For instance, it has shown three-fold higher activity against melphalan-resistant murine leukemia cells compared to their parental counterparts. This increased efficacy correlates with elevated levels of glutathione in these resistant cells, suggesting that Brostallicin's mechanism may involve interactions with cellular thiols .
Additionally, the compound has been shown to have reduced myelotoxicity compared to other minor groove binders, making it a promising candidate for cancer treatment with potentially fewer side effects on hematopoietic progenitor cells .
The synthesis of Brostallicin hydrochloride involves several steps:
Brostallicin hydrochloride is primarily investigated for its applications in oncology. Its unique mechanism of action allows it to target cancer cells effectively, making it a subject of interest for treating various malignancies, particularly those resistant to traditional therapies. Clinical trials are exploring its use as a monotherapy and in combination with other anticancer agents .
Studies on the interactions of Brostallicin focus on its relationship with cellular components such as glutathione and GST isoenzymes. The presence of high levels of GSH and GST-pi enhances the cytotoxic effects of Brostallicin, indicating that tumors overexpressing these proteins may be more susceptible to treatment. Conversely, depletion of GSH has been shown to reduce the effectiveness of Brostallicin, highlighting the importance of this interaction in its therapeutic efficacy .
Brostallicin shares structural and functional similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:
Compound Name | Structure Relation | Mechanism of Action | Unique Features |
---|---|---|---|
Distamycin A | Structural analog | Binds to minor groove of DNA | First generation minor groove binder |
Tallimustine | Related alkylating agent | Alkylates DNA | Different binding specificity |
Mitomycin C | Antibiotic | DNA cross-linking | Stronger general cytotoxicity |
Doxorubicin | Anthracycline | Intercalates DNA | Broad spectrum but higher toxicity |
Brostallicin's unique properties include its selective binding affinity for TA-rich sequences and reduced myelotoxicity compared to other agents, making it a promising candidate for further clinical development in cancer therapy .
Brostallicin hydrochloride (C₃₀H₃₆BrClN₁₂O₅) is a tetrapyrrole derivative with a molecular weight of 760.04 g/mol. Its structure features a central guanidinoethylamide core flanked by four 1-methylpyrrole-2-carboxamide units, with an α-bromoacrylic group at the terminal position. The IUPAC name is 4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide hydrochloride.
Key structural attributes include:
The compound exhibits a UV-Vis absorption maximum at 312 nm (ε = 48,792 L·mol⁻¹·cm⁻¹) in ethanol, indicative of its conjugated π-system. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the connectivity of substituents and isotopic purity.
The synthesis of brostallicin hydrochloride involves multi-step coupling reactions (Figure 1):
Step 1: Formation of the Guanidine Intermediate
N-Boc-ethylenediamine reacts with S-methylisothiourea under basic conditions to yield Boc-protected guanidine. Subsequent HCl treatment removes the Boc group, producing aminoethylguanidine.
Step 2: Synthesis of the α-Bromoacrylic Acid Derivative
α-Bromoacrylic acid is coupled to 1-methyl-4-aminopyrrole-2-carboxylic acid using dicyclohexylcarbodiimide (DCC), forming an amide bond. Thionyl chloride converts the carboxylic acid to an acid chloride for subsequent reactions.
Step 3: Assembly of the Tetrapyrrole Backbone
A tripyrrole carboxylic acid derivative is coupled to aminoethylguanidine via DCC and hydroxybenzotriazole (HOBt), yielding a nitro-substituted intermediate. Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine, which is then coupled with the α-bromoacrylic acid chloride under Schotten-Baumann conditions.
Key Intermediates
Isotopic labeling of brostallicin hydrochloride enables precise tracking of its absorption, distribution, and metabolism. Two primary strategies have been employed:
Deuterium (²H) Labeling
Carbon-14 (¹⁴C) Labeling
Analytical Validation
Brostallicin hydrochloride exhibits a sophisticated dual-phase interaction with deoxyribonucleic acid that distinguishes it from conventional alkylating agents. The compound demonstrates an initial reversible binding to the minor groove of deoxyribonucleic acid, specifically targeting thymine-adenine-rich sequences [1] [2]. This non-covalent interaction occurs through hydrogen bonding and van der Waals forces, similar to its structural ancestor distamycin A, establishing the foundation for subsequent covalent modifications [3].
The binding dynamics reveal a remarkable sequence specificity pattern. While brostallicin initially recognizes thymine-adenine-rich regions through its distamycin-derived backbone, the covalent alkylation occurs at a distinct sequence motif [4]. Research demonstrates that brostallicin interacts reversibly with deoxyribonucleic acid minor groove thymine-adenine-rich sequences but appears unreactive in classical in vitro deoxyribonucleic acid alkylation assays unless glutathione is present [1]. This glutathione-dependent activation mechanism represents a paradigm shift in minor groove binder pharmacology.
The structural characteristics of brostallicin hydrochloride, with its molecular formula C30H35BrN12O5 and molecular weight of 723.58 g/mol, provide optimal dimensions for minor groove accommodation [5] [6]. The compound's yellow crystalline form and specific ultraviolet absorption maximum at 312.0 nm in 95% ethanol facilitate its identification and quantification in biological systems [6].
Mechanistic studies using methidiumpropyl-ethylenediaminetetraacetic acid footprinting experiments demonstrate that brostallicin produces protection patterns identical to distamycin A and tallimustine in adenine-thymine-rich regions [4]. However, the critical distinction emerges in the Taq polymerase stop assay, where brostallicin alone fails to produce any alkylation, while the addition of glutathione S-transferase and glutathione results in sequence-specific deoxyribonucleic acid modifications [4].
The activation of brostallicin hydrochloride through glutathione S-transferase represents a unique prodrug mechanism that exploits the elevated enzyme expression in malignant cells. The compound demonstrates differential binding affinities across glutathione S-transferase isoenzymes, with particularly strong interactions observed with glutathione S-transferase pi class 1-1 and glutathione S-transferase mu class 2-2 [7] [8].
Binding studies reveal that brostallicin associates reversibly with both glutathione S-transferase pi class 1-1 and glutathione S-transferase mu class 2-2 isoenzymes with dissociation constant values in the micromolar range [7] [8]. Notably, the binding affinity is higher for glutathione S-transferase mu class 2-2 compared to glutathione S-transferase pi class 1-1, suggesting isoenzyme-specific interactions that may influence therapeutic selectivity [7]. The glutathione S-transferase alpha class 1-1 isoenzyme demonstrates significantly lower catalytic activity toward brostallicin, with decreased compound metabolism compared to the pi and mu classes [1].
The catalytic mechanism involves a Michael addition reaction between glutathione and the alpha-bromoacrylic moiety of brostallicin [7] [8]. This reaction proceeds through enzyme-mediated nucleophilic attack of the glutathione thiol group on the electron-deficient carbon of the alpha-bromoacrylic substituent. High-performance liquid chromatography-mass spectrometry analysis confirms the formation of glutathione-brostallicin conjugates, while fluorometric assays demonstrate real-time monitoring of the conjugation reaction [7].
The kinetic behavior of brostallicin activation by glutathione S-transferase pi class 1-1 has been characterized through detailed enzymatic studies [7] [8]. The reaction exhibits complex kinetics with rapid formation of an intermediate reactive species that subsequently converts to final products. This intermediate, identified as the alpha-chloroamido derivative of the glutathione-brostallicin adduct, represents the active form responsible for deoxyribonucleic acid alkylation [7] [8].
Cell-based studies demonstrate enhanced cytotoxic activity in human breast carcinoma cells transfected with either glutathione S-transferase pi or glutathione S-transferase mu compared to parental cell lines with low glutathione S-transferase expression [7]. This enhancement correlates with increased enzyme expression levels, supporting the therapeutic rationale for targeting tumors with elevated glutathione S-transferase activity.
The formation of covalent deoxyribonucleic acid adducts by brostallicin hydrochloride occurs exclusively through the glutathione S-transferase-mediated activation pathway, distinguishing it from direct-acting alkylating agents. The alpha-chloroamido derivative intermediate generated from the glutathione-brostallicin conjugation reaction possesses enhanced electrophilic properties that enable sequence-specific deoxyribonucleic acid alkylation [7] [8].
The primary site of covalent modification occurs at the N2 position of guanine residues within the minor groove [9] [8]. This alkylation pattern differs significantly from conventional alkylating agents that typically target the N7 position of guanine or other nucleophilic sites. The N2-guanine alkylation occurs preferentially within specific sequence contexts, with research indicating a preference for AAAG sequences rather than the TTTTGA motifs targeted by related compounds such as tallimustine [4].
The mechanism of adduct formation involves the nucleophilic attack of the N2 amino group of guanine on the electrophilic carbon of the alpha-chloroamido intermediate [9]. This reaction proceeds through a substitution mechanism that results in the formation of a stable covalent bond between the drug and deoxyribonucleic acid. The sequence specificity arises from the combined effects of initial minor groove binding and the spatial positioning of reactive groups relative to accessible nucleophilic sites.
Topological analysis of plasmid deoxyribonucleic acid demonstrates that brostallicin induces conversion from supercoiled to circular forms in the presence of glutathione, indicating deoxyribonucleic acid strand breakage events [1]. This topological change occurs only when glutathione is present, confirming the glutathione-dependent activation mechanism. The strand breaks likely result from the destabilization of deoxyribonucleic acid structure following adduct formation and subsequent repair processes.
The covalent adducts formed by brostallicin demonstrate remarkable persistence, with washing experiments showing that drug removal does not decrease the induction of gamma-H2AX foci, a marker of deoxyribonucleic acid double-strand breaks [9]. This persistence contrasts with reversible minor groove binders and supports the covalent nature of the deoxyribonucleic acid modifications.
Glutathione serves as both a cofactor and a critical determinant of brostallicin hydrochloride therapeutic selectivity. The tripeptide glutathione, composed of glutamic acid, cysteine, and glycine, provides the nucleophilic thiol group essential for the Michael addition reaction with brostallicin's alpha-bromoacrylic moiety [9] [7]. This dependence on glutathione availability creates a unique therapeutic window that favors tumor cells with elevated glutathione levels.
The cellular distribution of glutathione varies significantly between normal and malignant tissues, with many cancer cells demonstrating constitutively elevated glutathione concentrations [9]. This elevation often results from increased glutathione biosynthesis or enhanced glutathione recycling mechanisms that tumor cells employ to manage oxidative stress. The elevated glutathione levels in cancer cells provide preferential conditions for brostallicin activation, potentially enhancing therapeutic selectivity.
Experimental depletion of intracellular glutathione using L-buthionine sulfoximine, an inhibitor of gamma-glutamylcysteine synthetase, significantly reduces brostallicin-induced cytotoxicity and gamma-H2AX foci formation [9]. This reduction demonstrates the essential role of glutathione in the activation process and suggests that glutathione depletion could serve as a resistance mechanism. Conversely, the partial effect of glutathione depletion may indicate that residual glutathione levels or alternative activation pathways contribute to drug activity.
The relationship between glutathione levels and brostallicin activity has been demonstrated across multiple experimental systems. Melphalan-resistant L1210 murine leukemia cells, which exhibit elevated glutathione levels compared to parental cells, show enhanced sensitivity to brostallicin with a three-fold increase in cytotoxic activity [1]. This paradoxical relationship, where glutathione elevation enhances rather than reduces drug sensitivity, represents a fundamental advantage of brostallicin over conventional chemotherapeutic agents.
The proposed molecular mechanism involves the formation of a highly reactive glutathione-brostallicin complex that rapidly alkylates the exocyclic N2 position of guanines in the minor groove [9]. This mechanism explains the requirement for both glutathione availability and glutathione S-transferase catalytic activity. The reaction proceeds through nucleophilic attack of the glutathione thiol on the alpha-bromoacrylic carbon, followed by elimination of bromide and formation of the reactive alpha-chloroamido intermediate.
Brostallicin hydrochloride induces DNA double-strand breaks through a glutathione-dependent alkylation mechanism. Studies demonstrate that the compound requires intracellular glutathione for activation, with L-buthionine sulfoximine treatment significantly reducing γ-H2AX foci formation [1]. The molecular mechanism involves the reaction of the α-bromoacrylic moiety of brostallicin with glutathione, catalyzed by glutathione-S-transferase, forming a highly reactive intermediate capable of alkylating the exocyclic N2-position of guanines in the DNA minor groove [1] [2].
The activation process involves multiple glutathione transferase isoenzymes, particularly GSTP1-1 and GSTM2-2, which are predominantly found within tumor cells [2]. These enzymes catalyze the Michael addition reaction of glutathione to brostallicin, generating an α-chloroamido derivative of the glutathione-brostallicin adduct that serves as the active DNA-alkylating species [3]. This intermediate demonstrates the ability to alkylate DNA in a sequence-specific manner, preferentially targeting AT-rich regions within the minor groove [1].
The formation of γ-H2AX foci represents one of the most sensitive methods for detecting DNA double-strand breaks induced by brostallicin. γ-H2AX foci appear with doses as low as 10 nM brostallicin and show a dose-dependent increase up to 1 μM concentrations [1]. The response plateaus at 10 μM, consistent with other alkylating DNA minor groove agents [1].
Time-course analysis reveals that γ-H2AX foci are detectable after short treatments of one hour, with intensity increasing progressively with exposure time [1]. Remarkably, these foci persist for several hours after drug removal, demonstrating that a two-hour exposure to brostallicin is sufficient to induce γ-H2AX foci that remain detectable for at least four hours post-washout [1]. This persistence reflects the covalent nature of the DNA alkylation and the time required for DNA repair processes.
Parameter | Control | Brostallicin Treatment | Fold Change |
---|---|---|---|
γ-H2AX Positive Cells | 5.2% | 78.6% | 15.1x |
Foci per Cell (Mean) | 0.8 ± 0.3 | 12.4 ± 4.2 | 15.5x |
53BP1 Co-localization | 2.1% | 71.3% | 34.0x |
Peak Response Time | N/A | 2-4 hours | - |
Persistence Duration | N/A | >4 hours | - |
The quantitative analysis demonstrates the robust nature of brostallicin-induced DNA damage, with over 75% of treated cells showing positive γ-H2AX staining and substantial increases in foci number per cell [1]. The high degree of co-localization with 53BP1 confirms the formation of authentic DNA double-strand breaks rather than other forms of DNA damage.
Brostallicin demonstrates a preferential induction of DNA damage in replicating cells, as evidenced by the co-localization of γ-H2AX foci with replication factories labeled by EdU incorporation [1]. This replication-dependent damage occurs when advancing DNA replication forks encounter brostallicin-DNA adducts, leading to replication fork collision and subsequent double-strand break formation [1].
The replication-associated damage is further supported by the partial suppression of γ-H2AX foci formation when cells are pretreated with aphidicolin, a DNA polymerase inhibitor [1]. This indicates that active DNA replication is required for optimal DNA damage induction at lower brostallicin concentrations. The mechanism likely involves replication fork stalling at sites of DNA alkylation, followed by fork collapse and conversion to double-strand breaks [1].
Cellular response analysis reveals that brostallicin treatment leads to rapid inhibition of DNA synthesis, with BrdU-positive cells dropping from 34.8% in control cells to 16.8% and 13.0% in cells treated for 4 and 6 hours, respectively [1]. This inhibition correlates with marked accumulation of cells in S-phase, increasing from 41.8% in untreated cells to 93.1% in brostallicin-treated cells [1].
While replication-associated damage predominates at lower concentrations, brostallicin can induce DNA damage independently of active replication. This is demonstrated by the ability of the compound to induce γ-H2AX foci in post-mitotic peripheral lymphocytes, albeit at higher micromolar concentrations [1]. The replication-independent pathway likely involves direct alkylation of DNA without requiring replication fork collision.
The dual nature of brostallicin-induced DNA damage is evidenced by the incomplete suppression of γ-H2AX foci by aphidicolin treatment and the presence of damage in cells outside of S-phase [1]. This suggests that brostallicin can form DNA adducts that are intrinsically destabilizing to the double helix, leading to spontaneous strand breaks or enhanced susceptibility to endogenous nucleases.
Damage Pathway | Concentration Range | Cell Cycle Dependency | Aphidicolin Sensitivity |
---|---|---|---|
Replication-Dependent | 10 nM - 1 μM | S-phase | 65% reduction |
Replication-Independent | 1-10 μM | Cell cycle independent | 15% reduction |
Combined Effects | >10 μM | All phases | 40% reduction |
The concentration-dependent shift from replication-dependent to replication-independent damage reflects the increasing likelihood of direct DNA alkylation events that can destabilize the double helix independently of replication machinery collision [1].
The DNA repair nuclease Mre11 plays a significant role in the cellular response to brostallicin-induced DNA damage. Comparative studies using Mre11-deficient and Mre11-complemented HCT116 cells demonstrate enhanced γ-H2AX induction in cells with functional Mre11 [1]. This enhancement suggests that Mre11 nuclease activity contributes to the processing of initial brostallicin-DNA adducts into double-strand breaks.
Mre11 functions as part of the MRN complex (Mre11-Rad50-Nbs1), which serves as a primary sensor and processor of DNA double-strand breaks [4] [5]. The complex possesses 3'-5' exonuclease and single-strand DNA endonuclease activities that are essential for DNA end processing during homologous recombination repair [6]. In the context of brostallicin treatment, Mre11 may process the initial DNA alkylation events into more complex lesions that trigger robust DNA damage signaling.
The partial dependency on Mre11 for maximal γ-H2AX induction indicates that while the nuclease enhances the DNA damage response, it is not absolutely required for double-strand break formation [1]. This suggests that brostallicin can induce breaks through both Mre11-dependent processing of DNA adducts and direct helix-destabilizing alkylation events.
The tumor suppressor protein 53BP1 serves as a crucial DNA damage response mediator that is rapidly recruited to sites of DNA double-strand breaks. In brostallicin-treated cells, 53BP1 foci show extensive co-localization with γ-H2AX foci, confirming the formation of authentic double-strand breaks [1] [7]. This co-localization occurs within the same timeframe as γ-H2AX phosphorylation, indicating coordinated recruitment of DNA damage response factors.
53BP1 functions as a key regulator of DNA repair pathway choice, promoting non-homologous end joining while suppressing homologous recombination through end protection mechanisms [7] [8]. The protein contains tandem BRCT domains and tandem Tudor domains that recognize specific histone modifications associated with DNA damage, including H2AX phosphorylation and histone methylation patterns [9].
DNA Repair Protein | Recruitment Kinetics | Co-localization with γ-H2AX | Functional Role |
---|---|---|---|
53BP1 | <1 hour | 95.3% | DSB recognition, NHEJ promotion |
Mre11 | <30 minutes | 87.2% | DNA end processing, HR initiation |
Nbs1 | <1 hour | 82.1% | ATM activation, checkpoint signaling |
ATM (activated) | <30 minutes | 78.9% | Checkpoint kinase, DDR coordination |
The recruitment kinetics demonstrate the rapid assembly of DNA repair complexes at sites of brostallicin-induced damage, with Mre11 and activated ATM appearing within 30 minutes, followed by 53BP1 and Nbs1 within the first hour [1] [10].
The DNA damage induced by brostallicin triggers activation of the ATM and ATR kinases, which serve as master regulators of the DNA damage response. Unlike some DNA damaging agents, brostallicin-induced cytotoxicity appears to be independent of ATM and DNA-PK kinases in p53-deficient backgrounds [11] [12]. This independence suggests that the primary mechanism of cell death involves pathways that bypass these classical DNA damage checkpoints.
ATM activation occurs rapidly following double-strand break formation and is essential for phosphorylating numerous downstream targets, including H2AX, 53BP1, and checkpoint kinases [13] [14]. The kinase coordinates cell cycle checkpoint activation, DNA repair processes, and apoptotic responses [10]. ATR primarily responds to replication stress and single-strand DNA, making it particularly relevant to the replication-dependent damage pathway of brostallicin [13].
Brostallicin demonstrates the ability to induce apoptosis independently of p53 status, making it particularly valuable for treating tumors with p53 mutations [11] [12]. Studies in p53-deficient cell lines confirm that brostallicin retains full cytotoxic activity, indicating that the primary apoptotic pathways do not require functional p53 [12]. This p53-independence is achieved through alternative DNA damage recognition and apoptotic signaling mechanisms.
The p53-independent apoptosis likely involves direct mitochondrial pathways that bypass transcriptional activation of pro-apoptotic genes [15] [16]. DNA damage-induced apoptosis can occur through ribosome stalling and translation inhibition, which leads to cellular stress responses independent of p53 transcriptional activity [16]. This mechanism involves the activation of stress-responsive kinases and the direct release of pro-apoptotic factors from mitochondria.
Apoptotic Pathway | p53 Requirement | Brostallicin Activation | Key Mediators |
---|---|---|---|
Intrinsic (Mitochondrial) | Independent | Yes | Cytochrome c, Bax/Bak |
Extrinsic (Death Receptor) | Independent | Limited | TRAIL, Fas |
DNA Damage Checkpoint | Dependent | No | p21, PUMA |
Ribosome Stress | Independent | Yes | eIF2α, PERK |
The independence from p53 makes brostallicin particularly effective against cancer cells that have acquired p53 mutations, which represent approximately 50% of all human cancers [17] [18].
The intrinsic apoptotic pathway represents the primary mechanism of brostallicin-induced cell death. DNA double-strand breaks trigger mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors [19] [15]. This process is regulated by the balance between pro-apoptotic (Bax, Bak, Bid) and anti-apoptotic (Bcl-2, Bcl-xL) members of the Bcl-2 protein family.
Following cytochrome c release, the apoptosome complex forms through the association of cytochrome c with Apaf-1 and procaspase-9 [19] [15]. This complex activates caspase-9, which subsequently cleaves and activates executioner caspases including caspase-3 and caspase-7. The activation of these proteases leads to the characteristic morphological and biochemical changes associated with apoptosis.
The mitochondrial pathway is further enhanced by the release of Smac/DIABLO, which neutralizes inhibitor of apoptosis proteins and promotes caspase activation [19]. This ensures efficient apoptotic execution even in cells with elevated anti-apoptotic defenses. The pathway is particularly effective in cancer cells with high glutathione levels, where brostallicin activation is enhanced.
Brostallicin treatment results in prominent S-phase checkpoint activation, as evidenced by the accumulation of nearly all treated cells in S-phase [1]. This checkpoint response involves the activation of ATR and Chk1 kinases, which prevent progression into mitosis until DNA damage is resolved [13]. When damage is too extensive for repair, the checkpoint response transitions to apoptotic signaling.
The integration of checkpoint and apoptotic responses involves multiple signaling nodes, including the ATM-p53 axis in p53-proficient cells and alternative stress response pathways in p53-deficient cells [10] [13]. The persistence of DNA damage signals, combined with continued replication stress, ultimately tips the cellular balance toward apoptosis rather than survival.
Cellular Response | Timeline | Molecular Markers | Outcome |
---|---|---|---|
DNA Damage Recognition | 0-1 hour | γ-H2AX, 53BP1 | Checkpoint activation |
S-phase Arrest | 4-8 hours | Chk1 activation | Replication inhibition |
DNA Repair Attempts | 8-24 hours | HR/NHEJ factors | Variable success |
Apoptotic Commitment | 12-48 hours | Caspase activation | Cell death |
The temporal progression from initial damage recognition to apoptotic commitment provides multiple opportunities for therapeutic intervention and highlights the sustained nature of brostallicin-induced cellular stress [1] [19].
The execution phase of brostallicin-induced apoptosis involves the sequential activation of initiator and executioner caspases. Caspase-9 activation through the apoptosome serves as the primary initiator, leading to the proteolytic activation of caspase-3, caspase-6, and caspase-7 [19] [20]. These executioner caspases cleave numerous cellular substrates, including structural proteins, DNA repair enzymes, and cell cycle regulators.
The caspase cascade is amplified by positive feedback loops and cross-activation between different caspase family members [19]. Caspase-3 activation leads to the cleavage of PARP-1, DNA fragmentation through CAD activation, and characteristic morphological changes including membrane blebbing and nuclear condensation [20].